1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
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Overview
Description
1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a methoxyethyl group, a dioxo-tetrahydropyrimidine core, and a carbothioamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methoxyethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group into corresponding amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide: This compound has a phenoxyethyl group instead of a methoxyethyl group, which can alter its chemical reactivity and biological activity.
2-Methoxyethanol: Although structurally simpler, this compound shares the methoxyethyl group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O3S |
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Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-2,4-dioxopyrimidine-5-carbothioamide |
InChI |
InChI=1S/C8H11N3O3S/c1-14-3-2-11-4-5(6(9)15)7(12)10-8(11)13/h4H,2-3H2,1H3,(H2,9,15)(H,10,12,13) |
InChI Key |
VKOKZKVQAUJFIW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C(=O)NC1=O)C(=S)N |
Origin of Product |
United States |
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